Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-
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Overview
Description
Bicyclo[320]hepta-3,6-dien-2-one, (1S)- is a bicyclic organic compound with the molecular formula C7H6O It is characterized by a unique structure that includes a seven-membered ring fused to a five-membered ring, with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- can be achieved through several methods. One common approach involves the oxidation of bicyclo[3.2.0]hept-2-en-6-one using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one using peracids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Bicyclo[3.2.0]hept-2-en-6-ol.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- is widely used in scientific research due to its unique structure and reactivity. Some applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways. The ketone group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S)-:
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-:
Uniqueness
Bicyclo[32Its ability to undergo various chemical reactions and its utility in synthesizing complex molecules make it a valuable compound in research and industry .
Properties
CAS No. |
92469-49-3 |
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Molecular Formula |
C7H6O |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
(1S,5S)-bicyclo[3.2.0]hepta-3,6-dien-2-one |
InChI |
InChI=1S/C7H6O/c8-7-4-2-5-1-3-6(5)7/h1-6H/t5-,6-/m0/s1 |
InChI Key |
MPLZNSSYMBHANZ-WDSKDSINSA-N |
Isomeric SMILES |
C1=C[C@H]2[C@@H]1C=CC2=O |
Canonical SMILES |
C1=CC2C1C=CC2=O |
Origin of Product |
United States |
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